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Compound of Interest

Compound Name: GS-829845

Cat. No.: B2794753 Get Quote

For researchers, scientists, and drug development professionals, this guide offers an in-depth

comparison of the cross-reactivity profile of GS-829845, the primary active metabolite of the

preferential Janus kinase 1 (JAK1) inhibitor, Filgotinib. This analysis provides a comparative

assessment against other prominent JAK inhibitors, supported by experimental data and

detailed methodologies.

GS-829845, a major contributor to the pharmacological activity of Filgotinib, exhibits a similar

preferential inhibition profile for JAK1.[1][2][3] Understanding its selectivity is paramount for

predicting its therapeutic efficacy and potential off-target effects. This guide summarizes

available quantitative data, outlines key experimental protocols for assessing kinase inhibitor

selectivity, and visualizes the critical signaling pathways and experimental workflows.

Comparative Selectivity of GS-829845 and Other
JAK Inhibitors
The selectivity of JAK inhibitors is a critical determinant of their clinical profile. While GS-
829845 demonstrates a preference for JAK1, its activity against other JAK family members

(JAK2, JAK3, and TYK2) and the broader kinome is essential to characterize. The following

tables present a summary of the comparative inhibitory activity of GS-829845 and other

commercially available JAK inhibitors. It is important to note that GS-829845 is approximately

10-fold less potent than its parent compound, Filgotinib.[1][2][3]
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Compound Target IC50 (nM) Selectivity vs. JAK1

GS-829845 JAK1

Data not directly

available, but stated to

be ~10x less potent

than Filgotinib

-

JAK2
>5-fold selective for

JAK1[4]

JAK3
Data not directly

available

TYK2
Data not directly

available

Filgotinib JAK1

Potency is ~10x

higher than GS-

829845

-

JAK2
>5-fold selective for

JAK1[1]

JAK3
>5-fold selective for

JAK1[1]

TYK2
>5-fold selective for

JAK1[1]

Tofacitinib JAK1 1.7 - 3.7[5] Pan-JAK inhibitor[6]

JAK2 1.8 - 4.1[5]

JAK3 0.75 - 1.6[5]

Upadacitinib JAK1
Cellular IC50 ~60-fold

lower than JAK2[7][8]

Highly selective for

JAK1[7][8]

JAK2
Cellular IC50 ~60-fold

higher than JAK1[7][8]

JAK3
>100-fold selective for

JAK1[7][8]
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Baricitinib JAK1

Low JAK1 selectivity

(≤5.1-fold vs. non-

JAK1 pathways)[4]

Less selective than

Filgotinib[4]

JAK2

Low JAK1 selectivity

(≤5.1-fold vs. non-

JAK1 pathways)[4]

Note: IC50 values can vary depending on the assay conditions. The data presented here is for

comparative purposes.

Experimental Protocols
To ensure the reproducibility and accuracy of cross-reactivity studies, detailed and

standardized experimental protocols are essential. Below is a representative methodology for a

kinase inhibitor profiling assay, such as the KINOMEscan™ platform, which is widely used to

assess the selectivity of small molecule inhibitors against a large panel of kinases.

KINOMEscan™ Assay Protocol
Objective: To quantitatively measure the binding affinity (Kd) of a test compound (e.g., GS-
829845) against a comprehensive panel of human kinases.

Principle: The assay is based on a competitive binding format. A DNA-tagged kinase is

incubated with the test compound and an immobilized, active-site directed ligand. The amount

of kinase that binds to the immobilized ligand is inversely proportional to the affinity of the test

compound for the kinase. The amount of bound kinase is quantified using qPCR of the DNA

tag.

Materials:

Test compound (e.g., GS-829845) dissolved in an appropriate solvent (e.g., DMSO).

KINOMEscan™ kinase panel.

Streptavidin-coated beads.
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Immobilized, active-site directed ligands.

Assay buffer.

qPCR reagents.

Procedure:

Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer. A

typical screening concentration is 10 µM. For Kd determination, an 11-point, 3-fold serial

dilution is common.

Assay Plate Preparation: Add the DNA-tagged kinases, the immobilized ligand, and the

streptavidin-coated beads to the wells of a microtiter plate.

Compound Addition: Add the diluted test compound or vehicle control (e.g., DMSO) to the

appropriate wells.

Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

Washing: Wash the plate to remove unbound components.

Elution: Elute the kinase-ligand complexes from the beads.

Quantification: Quantify the amount of eluted kinase-DNA tag using qPCR.

Data Analysis:

For single-concentration screening, the results are typically reported as the percentage of

the control (%Ctrl), where a lower percentage indicates stronger binding.

For dose-response experiments, the Kd values are calculated by fitting the data to a

standard binding isotherm model.

Visualizing Key Pathways and Workflows
To facilitate a deeper understanding of the biological context and experimental design, the

following diagrams, generated using the DOT language, illustrate the JAK-STAT signaling
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pathway and a general workflow for kinase inhibitor profiling.
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Caption: The JAK-STAT signaling pathway and the inhibitory action of GS-829845.
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Caption: A generalized workflow for kinase inhibitor profiling.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b2794753?utm_src=pdf-body
https://www.benchchem.com/product/b2794753?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2794753?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Filgotinib: A Clinical Pharmacology Review - PMC [pmc.ncbi.nlm.nih.gov]

2. medchemexpress.com [medchemexpress.com]

3. researchgate.net [researchgate.net]

4. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine
signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

6. tofacitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY
[guidetopharmacology.org]

7. researchgate.net [researchgate.net]

8. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) -
PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Unveiling the Selectivity Profile of GS-829845: A
Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2794753#cross-reactivity-studies-of-gs-829845]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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